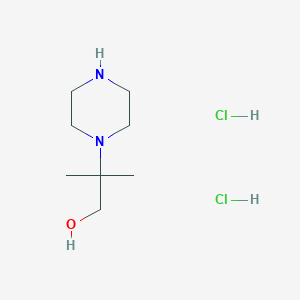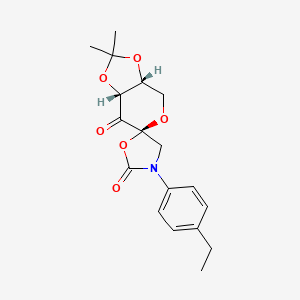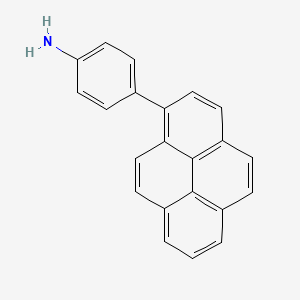
4-(Pyren-1-YL)aniline
Vue d'ensemble
Description
“4-(Pyren-1-YL)aniline” is an organic compound that has been used in various scientific studies . It is a derivative of aniline, which is substituted with a pyrene group . This compound has been used in the synthesis of other compounds and in the study of their properties .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. The compound has been synthesized by Suzuki, Heck, and Sonogashira organometallic coupling reactions . The synthesis involves the use of reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The dimethylamino group is inclined to the benzene ring by 2.81 (9)°. Their mean plane makes a dihedral angle of 64.12 (2)° with the mean plane of the pyrene ring system .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it has been used in the preparation of pyrenes with less usual substitution patterns . The compound also reacts with other substances to form new compounds with distinct properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure. The compound exhibits distinct electroluminescent properties when used in organic light-emitting devices . It also shows a continuous bathochromic-shift under high pressure .Applications De Recherche Scientifique
Fluorescent and Electroactive Properties
- Synthesis and Fluorescence : 4-(Pyren-1-YL)aniline derivatives exhibit significant fluorescent properties. For instance, a study synthesized a novel fluorescent monomer sensitive to metal ions, showing blue emission and sensitive fluorescence changes upon interaction with metal ions. These properties suggest potential applications in selective sensing of metal ions (Ayranci & Ak, 2016).
Optical Sensing
- Sensing Properties for Acids : Pyrene-Schiff bases derived from this compound have been shown to exhibit dramatic spectroscopic changes upon acidification, suggesting their use as sensors to distinguish between weak and strong acids (Babgi & Alzahrani, 2016).
Chemosensors and Cellular Imaging
- Chemosensors for Metal Ions : Compounds incorporating this compound have been developed as efficient chemosensors, showing high selectivity and sensitivity towards specific ions like Al3+ in aqueous solutions. These compounds have been utilized for imaging intracellular metal ions in living cells via confocal fluorescence microscopy (Shree et al., 2019).
Luminescent Properties Under Pressure
- Pressure-Induced Luminescence Evolution : Studies on single crystals containing this compound have demonstrated unique luminescent changes under high pressure, which can provide insights into structure-property relations of materials and potential applications in photoluminescence regulation (Li et al., 2020).
Nonlinear Optical Materials
- Optical Nonlinearity : Mono-substituted pyrene derivatives, including those with this compound, have been identified as promising materials for optoelectronic and bio-imaging applications due to their two-photon absorption properties and nonlinear optical responses (Shi et al., 2017).
Electroluminescence and Organic Electronics
- Electroluminescent Properties : Pyrene derivatives, including this compound, have been used to create highly luminescent tetradentate bis-cyclometalated platinum complexes. These compounds, with their unique structural and photophysical properties, hold potential for applications in organic light-emittingdiodes (OLEDs) and other electroluminescent devices (Vezzu et al., 2010).
Fluorescent Nanojars
- Nanojar Interaction with Pyrene : Research involving pyrene-functionalized fluorescent nanojars demonstrates the interaction between pyrene fluorophores and copper nanojars. The study highlights the quenching effect of Cu2+ ions on pyrene fluorescence, providing insights into anion binding and extraction agents (Mitchell et al., 2021).
Polymerization and Material Synthesis
- Polymerization Behavior of Pyrene Derivatives : Pyrene derivatives, including this compound, have been used in the synthesis and characterization of novel polymers with potential applications in biological, pharmacological, and optical fields. Their role in polymerization processes indicates their utility in material science (Xing et al., 2014).
Bio-Imaging Applications
- Cytoplasm and Nuclear Imaging : Derivatives of this compound have been used in the development of ultra-bright red aggregation-induced emission (AIE) dots, showing potential in cytoplasm and nuclear imaging with strong fluorescence signals and low cytotoxicity (Wang et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
4-pyren-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYIOAHBHWKOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609166 | |
| Record name | 4-(Pyren-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87393-65-5 | |
| Record name | 4-(Pyren-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



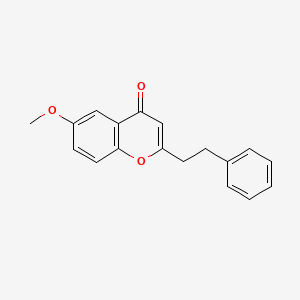
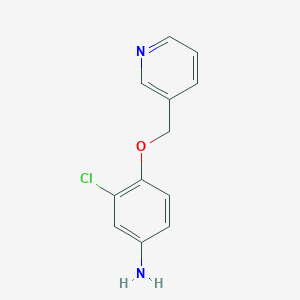

![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)
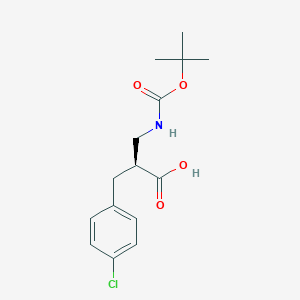
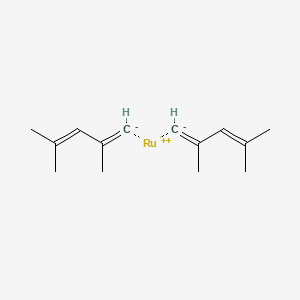
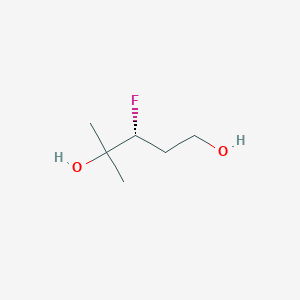
![3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3340762.png)

![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide](/img/structure/B3340770.png)
